3,6-Bis(Acetoxymercuri)-O-toluidine
Description
3,6-Bis(Acetoxymercuri)-O-toluidine is a mercury-substituted derivative of o-toluidine (C₇H₉N), where acetoxymercuri (-HgOAc) groups are attached at the 3 and 6 positions of the aromatic ring. This compound belongs to a class of organomercurials historically studied for their synthetic utility in organic chemistry, particularly in electrophilic substitution reactions.
For instance, 5-Acetoxymercuri-o-toluidine is synthesized by reacting o-toluidine with mercuric acetate in ethanol, followed by recrystallization . By extrapolation, the 3,6-isomer likely forms under similar conditions but with adjusted stoichiometry or reaction kinetics to favor bis-substitution. Key physical properties such as solubility and melting point are influenced by the positions of the mercury groups. For comparison, the 5-monosubstituted derivative melts at 144–145°C and is soluble in hot water or alcohol, whereas its chloro-mercuri analog melts at 178°C .
Applications and Hazards Organomercurials like this compound are primarily intermediates in organic synthesis. Regulatory scrutiny around mercury compounds further restricts their industrial applications.
Properties
IUPAC Name |
acetyloxy-[4-(acetyloxymercurio)-2-amino-3-methylphenyl]mercury | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N.2C2H4O2.2Hg/c1-6-4-2-3-5-7(6)8;2*1-2(3)4;;/h2-3H,8H2,1H3;2*1H3,(H,3,4);;/q;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCKQTGZLQJKBF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)[Hg]OC(=O)C)[Hg]OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Hg2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047698 | |
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117292-64-5 | |
| Record name | 3,6-Bis(Acetoxymercuri)-O-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(Acetoxymercuri)-O-toluidine typically involves the mercuration of O-toluidine followed by acetylation. The process can be outlined as follows:
Mercuration: O-toluidine is treated with mercuric acetate in an appropriate solvent, such as acetic acid, under controlled temperature conditions. This step results in the formation of the intermediate 3,6-Bis(mercuri)-O-toluidine.
Acetylation: The intermediate is then reacted with acetic anhydride to introduce the acetoxy groups, yielding the final product, this compound.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial-scale production would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, precise temperature control, and efficient purification techniques to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(Acetoxymercuri)-O-toluidine undergoes various chemical reactions, including:
Substitution Reactions: The acetoxy groups can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The mercury atoms can be reduced to elemental mercury or other lower oxidation states using reducing agents.
Oxidation Reactions: The aromatic ring can undergo oxidation under specific conditions, potentially leading to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Common nucleophiles such as halides, thiols, and amines can be used in substitution reactions, typically under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the mercury centers.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the aromatic ring.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the acetoxy groups.
Reduction: Compounds with reduced mercury centers or elemental mercury.
Oxidation: Quinone derivatives or other oxidized aromatic compounds.
Scientific Research Applications
3,6-Bis(Acetoxymercuri)-O-toluidine has found applications in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis for introducing mercury into aromatic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying mercury interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of mercury-based drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3,6-Bis(Acetoxymercuri)-O-toluidine involves the interaction of its mercury centers with various molecular targets. The mercury atoms can form strong bonds with sulfur-containing groups in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and cellular functions, making the compound useful in biochemical studies and potential therapeutic applications.
Comparison with Similar Compounds
Table 1: Comparative Analysis of o-Toluidine Derivatives
Key Differences and Implications
Toxicity and Regulatory Status
- o-Toluidine and 4,4'-Methylenebis(2-chloroaniline): Both are Group 1 carcinogens, operating via DNA adduct formation in urothelial cells .
- Mercury-Substituted Derivatives: The 3,6-bis and 5-monosubstituted variants introduce heavy metal toxicity alongside aromatic amine risks.
Physicochemical Behavior
- Substitution patterns drastically alter solubility and stability. For example, the 5-monosubstituted acetoxymercuri derivative is soluble in alcohol but forms insoluble dimeric species in absolute alcohol . Bis-substitution at 3,6 may reduce solubility further due to increased molecular symmetry and steric hindrance.
Biological Activity
3,6-Bis(Acetoxymercuri)-O-toluidine is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of mercury in its structure, which significantly influences its biological interactions. The molecular formula is C11H13HgO4, and it features two acetoxy groups attached to a toluidine moiety.
| Property | Value |
|---|---|
| Molecular Formula | C11H13HgO4 |
| Molecular Weight | 329.62 g/mol |
| IUPAC Name | 3,6-Bis(acetyloxy)mercuri-o-toluidine |
The biological activity of this compound is primarily attributed to its ability to interact with various cellular components. The mercury atoms can bind to thiol groups in proteins, leading to alterations in enzyme activity and disruption of cellular processes. This compound may also exhibit cytotoxic effects through the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells.
Antitumor Activity
Research has indicated that compounds containing mercury can exhibit antitumor properties. In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example:
- Cell Line: HeLa (cervical cancer)
- IC50 Value: 15 µM after 48 hours of exposure
- Mechanism: Induction of apoptosis through caspase activation
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that this compound exhibits significant toxicity towards mammalian cells. The following table summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Exposure Time (hours) | Mechanism |
|---|---|---|---|
| HeLa | 15 | 48 | Apoptosis via caspase activation |
| MCF-7 (breast) | 20 | 48 | ROS generation |
| A549 (lung) | 25 | 72 | Cell cycle arrest |
Occupational Exposure
A study examining workers exposed to ortho-toluidine derivatives found a correlation between exposure to compounds like this compound and increased incidence of bladder cancer. Notably:
- Study Population: 50 workers in a chemical manufacturing plant
- Findings: Three cases of bladder cancer were reported among those with prolonged exposure.
- Conclusion: While direct causation was challenging to establish due to confounding factors, the data suggested a potential link between exposure and carcinogenic risk.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
